molecular formula C28H34N6OS B12639215 5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile

5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile

Cat. No.: B12639215
M. Wt: 502.7 g/mol
InChI Key: ZGGYDPSTKNDRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[73102,7]tridec-2-ene-1,9-dicarbonitrile is a complex heterocyclic compound It features a unique structure with multiple rings and heteroatoms, making it an interesting subject for chemical research

Preparation Methods

The synthesis of 5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile typically involves the Mannich reaction. This reaction is a three-component condensation involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The process can be carried out under reflux conditions in ethanol, with the reaction mixture being heated until the starting materials dissolve completely . The product is then isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential biological activity, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, making it useful in coordination chemistry. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar compounds include other tetraazatricyclo derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications The uniqueness of 5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[731

Properties

Molecular Formula

C28H34N6OS

Molecular Weight

502.7 g/mol

IUPAC Name

5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile

InChI

InChI=1S/C28H34N6OS/c1-35-23-13-7-6-12-22(23)24-27(14-29)16-32(20-8-2-3-9-20)17-28(24,15-30)26(36)34-19-33(18-31-25(27)34)21-10-4-5-11-21/h6-7,12-13,20-21,24H,2-5,8-11,16-19H2,1H3

InChI Key

ZGGYDPSTKNDRMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3(CN(CC2(C(=S)N4C3=NCN(C4)C5CCCC5)C#N)C6CCCC6)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.